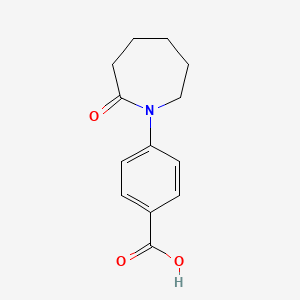
4-(2-Oxoazepan-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxoazepan-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol It is a derivative of benzoic acid, featuring a seven-membered azepane ring with a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxoazepan-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminobenzoic acid with a suitable ketone to form the azepane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 4-(2-Oxoazepan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-(2-Oxoazepan-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 4-(2-Oxoazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
4-(2-Oxohexahydroazepin-1-yl)benzoic acid: Similar structure with a different ring size.
4-(2-Oxopiperidin-1-yl)benzoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2-Oxomorpholin-1-yl)benzoic acid: Features a morpholine ring with an oxygen atom in the ring structure.
Uniqueness: 4-(2-Oxoazepan-1-yl)benzoic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and other analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
4-(2-Oxoazepan-1-yl)benzoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a benzoic acid moiety linked to a 2-oxoazepane ring. Its molecular formula is C12H13NO3, and it has been synthesized through various methods, including multi-component reactions that enhance yield and efficiency .
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, show promising antimicrobial properties. A study by highlighted that benzoic acid derivatives can promote the activity of protein degradation systems, which are crucial for cellular homeostasis and antimicrobial defense mechanisms.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For instance, studies have demonstrated its ability to inhibit cathepsins B and L, enzymes involved in protein degradation pathways. This inhibition could lead to applications in treating conditions where these enzymes are dysregulated, such as cancer and neurodegenerative diseases .
Case Studies and Research Findings
- Proteasome and Autophagy Activation :
-
Antiparasitic Activity :
- Research focused on the optimization of benzamidobenzoic acids as inhibitors of kinetoplastid hexokinase 1 showed that modifications in the benzoic acid structure could lead to enhanced antiparasitic activity. This points to the potential of this compound in treating neglected tropical diseases caused by kinetoplastids .
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity Level |
|---|---|---|---|
| This compound | Moderate | Yes | Low |
| 3-chloro-4-methoxybenzoic acid | High | Yes | Moderate |
| Benzamidobenzoic acids | Variable | Yes | Low |
特性
IUPAC Name |
4-(2-oxoazepan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-4-2-1-3-9-14(12)11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJWBVFMXHXQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













